

3-Aminoheptan-1-ol molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminoheptan-1-ol

Cat. No.: B15323236

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In-Depth Technical Guide: 3-Aminoheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, properties, and a speculative synthesis pathway for **3-Aminoheptan-1-ol**, a chiral amino alcohol with potential applications in pharmaceutical and chemical research. Due to the limited publicly available data on this specific compound, this document combines established chemical principles with information extrapolated from related structures and synthesis precursors.

Molecular Structure and Properties

3-Aminoheptan-1-ol is a primary alcohol and a primary amine, with the amino group located at the third carbon of the heptane chain. The presence of a chiral center at the C-3 position indicates that this compound exists as two stereoisomers: (R)-**3-Aminoheptan-1-ol** and (S)-**3-Aminoheptan-1-ol**.

The fundamental molecular and physical properties are summarized below.

Property	Value
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	131.22 g/mol
IUPAC Name	3-aminoheptan-1-ol
Canonical SMILES	CCCCC(N)CCO
CAS Number (S-enantiomer)	1158985-17-1

Speculative Synthesis Protocol

While specific experimental protocols for the synthesis of **3-Aminoheptan-1-ol** are not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on known chemical transformations and identified precursors such as valeraldehyde. The following represents a hypothetical, multi-step protocol for its synthesis.

Objective: To synthesize **3-Aminoheptan-1-ol** via a reductive amination pathway followed by reduction of a nitrile.

Materials:

- Valeraldehyde (Pentanal)
- Sodium cyanide (NaCN)
- Ammonium chloride (NH₄Cl)
- Methanol (MeOH)
- Water (H₂O)
- Lithium aluminum hydride (LiAlH₄)
- Diethyl ether or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO₄)

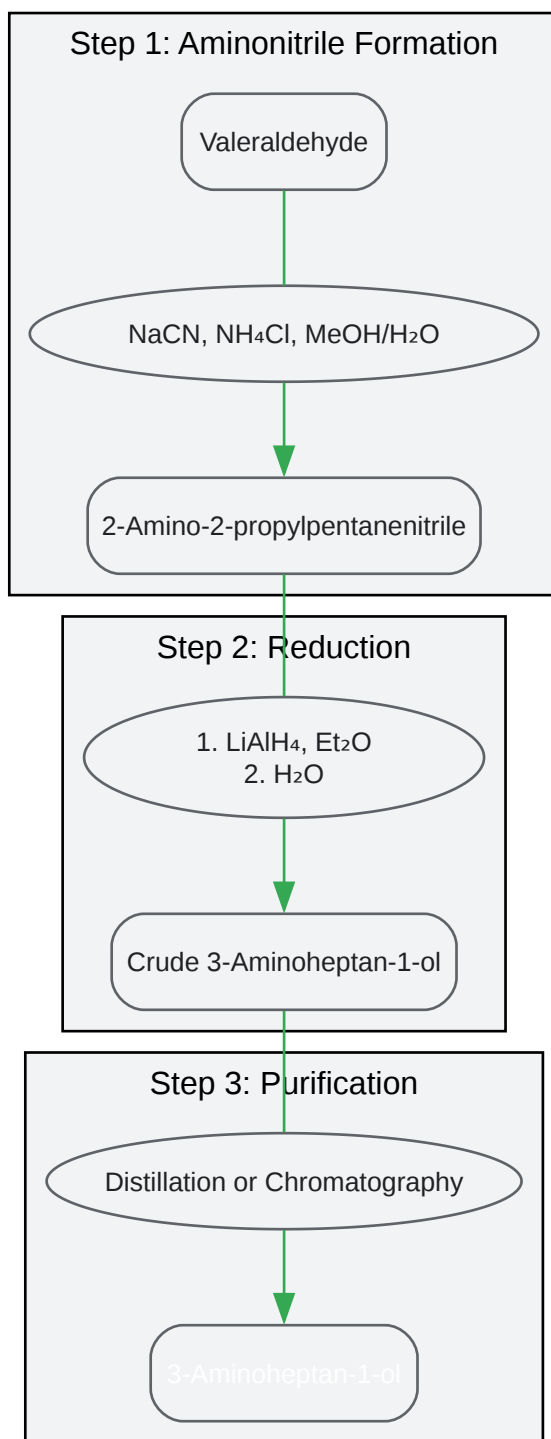
Experimental Procedure:

- Step 1: Strecker Synthesis of 2-Amino-2-propylpentanenitrile
 - In a well-ventilated fume hood, dissolve valeraldehyde in methanol.
 - Add an aqueous solution of sodium cyanide, followed by an aqueous solution of ammonium chloride.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, extract the product with diethyl ether.
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.
- Step 2: Reduction of the Nitrile to **3-Aminoheptan-1-ol**
 - Carefully add lithium aluminum hydride to a flask containing anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add a solution of the crude aminonitrile from Step 1 in the same anhydrous solvent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
 - Cool the reaction mixture back to 0°C and quench it by the sequential and careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.
 - Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

- Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude **3-Aminoheptan-1-ol**.
- Step 3: Purification
 - Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow and Diagrams

The synthesis of **3-Aminoheptan-1-ol** can be represented as a logical workflow, from starting materials to the final product.



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Caption: A speculative synthesis workflow for **3-Aminoheptan-1-ol**.

As there is no specific information available regarding the signaling pathways or biological activities of **3-Aminoheptan-1-ol**, a diagram illustrating these aspects cannot be provided at this time. Further research into the pharmacological and biological properties of this compound is required.

- To cite this document: BenchChem. [3-Aminoheptan-1-ol molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15323236#3-aminoheptan-1-ol-molecular-structure-and-weight\]](https://www.benchchem.com/product/b15323236#3-aminoheptan-1-ol-molecular-structure-and-weight)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com